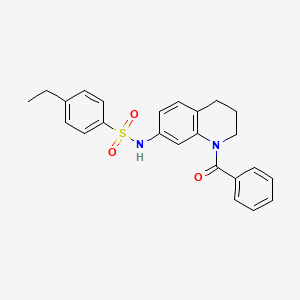

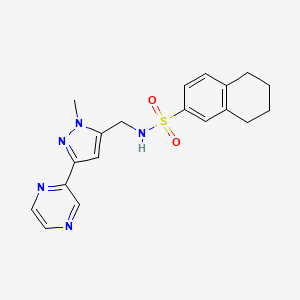

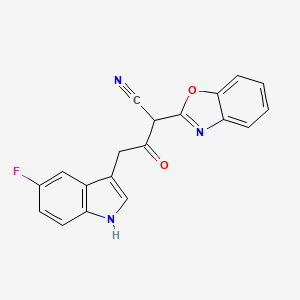

![molecular formula C13H16N2O2S B2829076 tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate CAS No. 114209-94-8](/img/structure/B2829076.png)

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate” is a chemical compound with the CAS Number: 114209-94-8 . It has a molecular weight of 264.35 . The IUPAC name for this compound is tert-butyl 3-cyano-5,6-dihydro-4H-cyclopenta [b]thien-2-ylcarbamate . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2S/c1-13(2,3)17-12(16)15-11-9(7-14)8-5-4-6-10(8)18-11/h4-6H2,1-3H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Free-Radical Chemistry and Synthesis Applications

- Synthesis of α-Substituted Lactones and Lactams: Iodoalkyl tert-butyl carbonates and carbamates undergo clean free-radical addition to thiomaleic anhydride. This process yields substituted thiosuccinic anhydrides, which, after further manipulation, afford lactones or lactams substituted with a thiocarboxylic acid residue. This demonstrates the compound's role in synthesizing complex organic structures (Crich & Rahaman, 2009).

Structural Analysis and Characterization

- Vibrational Frequency Analysis: A study focused on the experimental and theoretical vibrational frequencies of tert-Butyl N-(thiophen-2yl)carbamate, providing insights into its structural characteristics. The analysis, conducted using FT-IR spectroscopy and DFT calculations, underscores the compound's significance in understanding the molecular structure and dynamics (Sert et al., 2014).

Organic Synthesis and Catalysis

- Rhodium-Catalyzed Enantioselective Synthesis: Research highlights the use of tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate in the rhodium-catalyzed enantioselective addition of arylboronic acids. This process is crucial for the preparation of compounds with high stereochemical precision, indicating the compound's utility in complex organic synthesis (Storgaard & Ellman, 2009).

Materials Science and Sensory Materials

- Detection of Volatile Acid Vapors: A study demonstrated the synthesis of benzothiazole-modified carbazole derivatives, highlighting the role of tert-butyl groups in forming organogels. These materials, particularly TCBT with tert-butyl moieties, emit strong blue light and serve as efficient sensory materials for detecting volatile acid vapors. This application showcases the compound's potential in developing advanced materials for chemical sensing (Sun et al., 2015).

Atmospheric CO2 Fixation

- Cyclizative Fixation of CO2: Research has developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This process, utilizing tert-butyl hypoiodite (t-BuOI), opens new pathways for the efficient synthesis of cyclic carbamates and highlights the compound's relevance in environmental chemistry (Takeda et al., 2012).

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate” are currently unknown. The compound is a relatively new entity and research into its target interactions is ongoing .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets . .

properties

IUPAC Name |

tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15-11-9(7-14)8-5-4-6-10(8)18-11/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVOBMLKOVNBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

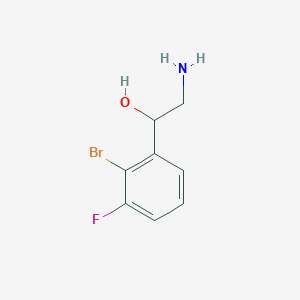

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

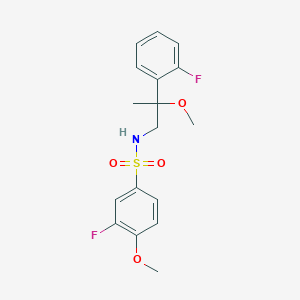

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)

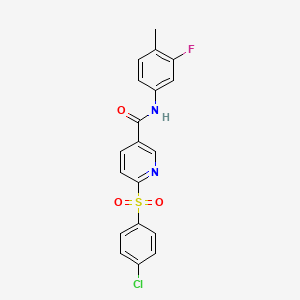

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)